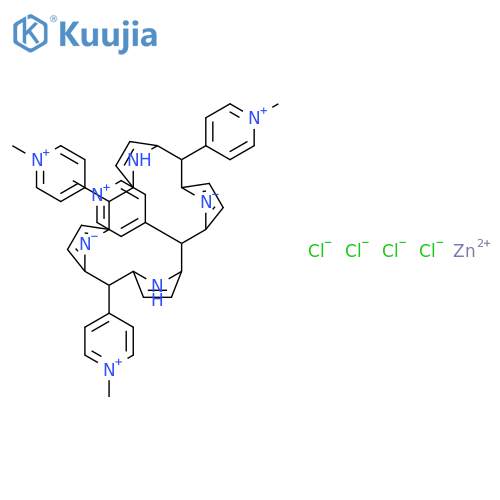Cas no 28850-44-4 (Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride)

28850-44-4 structure
商品名:Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride
Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride 化学的及び物理的性質
名前と識別子
-
- Zinc(4+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,chloride (1:4), (SP-4-1)-
- Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine tetrakis(methochloride)
- Zinc(4+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,chlo
- Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride
- Zn(ii)meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride
- ZINC 5,10,15,20-TETRA(4-PYRIDYL)-21 H,23 H-PORPHINE TETRAKIS(METHOCHLORIDE)
- 28850-44-4
- zinc;5, 10, 15, 20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22, 24-diide;tetrachloride
- Zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride
- Zn(II)meso-Tetra(N-methyl-4-pyridyl)PorphineTetrachloride
- Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride
-
- インチ: InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4
- InChIKey: UHVZXKFEGYMNNM-UHFFFAOYSA-J
- ほほえんだ: [Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].C[N+]1C=CC(C2C3C=CC(N3)C(C3C=C[N+](C)=CC=3)C3=CC=C([N-]3)C(C3C=C[N+](C)=CC=3)C3C=CC(N3)C(C3C=C[N+](C)=CC=3)C3=CC=C2[N-]3)=CC=1
計算された属性
- せいみつぶんしりょう: 682.15748
- どういたいしつりょう: 880.110846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 57
- 回転可能化学結合数: 4
- 複雑さ: 1050
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: >300 °C(lit.)
- PSA: 104.1
- ようかいせい: 使用できません
Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T40126-250mg |
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 250mg |
4198.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T40126-100mg |
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 100mg |
2133.0CNY | 2021-07-13 | ||
| Frontier Specialty Chemicals | T40126-250 mg |
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 250mg |
$ 355.00 | 2022-11-04 | ||
| TRC | Z701548-250mg |
Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 250mg |
$ 465.00 | 2023-04-12 | ||
| ChemScence | CS-0170645-1g |
Zn(ii) meso-Tetra (n-\u200bmethyl-\u200b4-\u200bpyridyl) porphine tetrachloride |
28850-44-4 | 1g |
$955.0 | 2022-04-27 | ||
| Frontier Specialty Chemicals | T40126-250mg |
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 250mg |
$ 373.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396934-100mg |
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, |
28850-44-4 | 100mg |
¥1655.00 | 2023-09-05 | ||
| Ambeed | A1000574-250mg |
ZN(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 95% | 250mg |
$624.0 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241285-250mg |
Zn(II)TMPyP (tetrachloride) |
28850-44-4 | 95% | 250mg |
¥3920.00 | 2024-05-20 | |
| TRC | Z701548-100mg |
Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride |
28850-44-4 | 100mg |
$ 236.00 | 2023-04-12 |
Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
3. Book reviews
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
28850-44-4 (Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride) 関連製品
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:28850-44-4)Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride

清らかである:99%
はかる:250mg
価格 ($):375.0